molecular formula C17H15BrFN5O B2439838 5-amino-1-(4-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-18-1

5-amino-1-(4-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2439838
CAS No.: 899981-18-1
M. Wt: 404.243
InChI Key: ZCDMHHSRMPVEHE-UHFFFAOYSA-N
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Description

5-Amino-1-(4-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a triazole ring, a bromobenzyl group, and a fluoromethylphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole corenucleophilic substitution and amide coupling reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and condensation reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used for substitution reactions.

  • Condensation: Reagents like thionyl chloride (SOCl2) and acyl chlorides are often employed.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups.

  • Condensation: Formation of amides or esters.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds may include other triazole derivatives or compounds with similar substituents, such as:

  • 5-Amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide

  • 5-Amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

  • 5-Amino-1-(4-iodobenzyl)-1H-1,2,3-triazole-4-carboxamide

Properties

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFN5O/c1-10-2-7-13(8-14(10)19)21-17(25)15-16(20)24(23-22-15)9-11-3-5-12(18)6-4-11/h2-8H,9,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDMHHSRMPVEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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